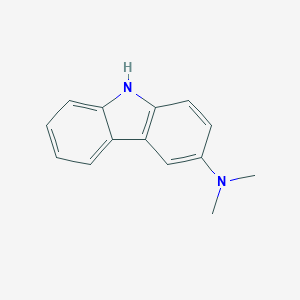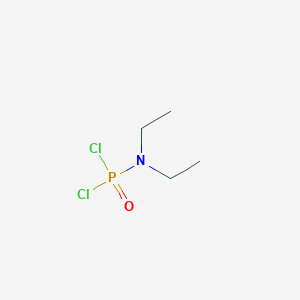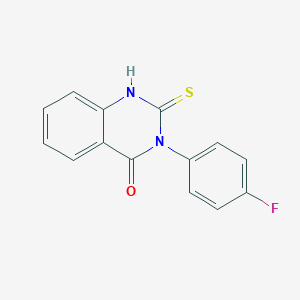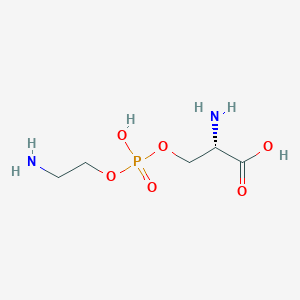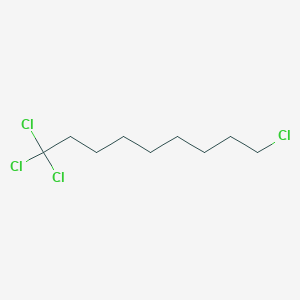
1,1,1,9-Tetrachlorononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,9-Tetrachlorononane (TCN) is a halogenated hydrocarbon that has been widely used in scientific research for its unique chemical properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. TCN is a highly reactive compound that can undergo various chemical reactions, making it a valuable tool in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 1,1,1,9-Tetrachlorononane is not well understood, but it is believed to act as an electrophilic reagent, reacting with nucleophilic functional groups such as alcohols, amines, and thiols. The reaction proceeds through the formation of an intermediate complex, which can undergo further chemical reactions such as elimination, substitution, or addition.
Effets Biochimiques Et Physiologiques
1,1,1,9-Tetrachlorononane has not been extensively studied for its biochemical and physiological effects, but it is known to be toxic to humans and animals. Exposure to 1,1,1,9-Tetrachlorononane can cause skin irritation, respiratory problems, and damage to the liver and kidneys. 1,1,1,9-Tetrachlorononane is also classified as a possible carcinogen, although the evidence for its carcinogenicity is limited.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1,1,9-Tetrachlorononane in lab experiments include its high reactivity, which allows for the synthesis of a wide range of organic compounds, and its low cost, which makes it a cost-effective alternative to other halogenated hydrocarbons. The limitations of using 1,1,1,9-Tetrachlorononane include its toxicity, which requires careful handling and disposal, and its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 1,1,1,9-Tetrachlorononane, including the development of new synthesis methods with improved yields and selectivity, the exploration of its potential as a reagent in asymmetric synthesis, and the investigation of its environmental fate and toxicity. Additionally, the use of 1,1,1,9-Tetrachlorononane as a surrogate for PCBs in environmental studies could be further explored, as it has the potential to provide valuable insights into the behavior and fate of these persistent pollutants in the environment.
In conclusion, 1,1,1,9-Tetrachlorononane is a valuable tool in scientific research, with a wide range of applications in organic synthesis, material science, and environmental chemistry. While its mechanism of action and biochemical and physiological effects are not well understood, its unique chemical properties make it an important reagent in the field of organic chemistry. Further research is needed to fully understand the potential of 1,1,1,9-Tetrachlorononane and its limitations in scientific research.
Méthodes De Synthèse
1,1,1,9-Tetrachlorononane can be synthesized through the reaction of 1,9-nonadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of 1,1,1,9-Tetrachlorononane. The yield of 1,1,1,9-Tetrachlorononane can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
1,1,1,9-Tetrachlorononane has been used in a variety of scientific research applications, including organic synthesis, material science, and environmental chemistry. In organic synthesis, 1,1,1,9-Tetrachlorononane is used as a reagent for the preparation of various organic compounds such as aldehydes, ketones, and carboxylic acids. In material science, 1,1,1,9-Tetrachlorononane is used as a precursor for the synthesis of polymeric materials such as polycarbonates and polyesters. In environmental chemistry, 1,1,1,9-Tetrachlorononane is used as a surrogate for polychlorinated biphenyls (PCBs) in studies of environmental contamination.
Propriétés
Numéro CAS |
1561-48-4 |
|---|---|
Nom du produit |
1,1,1,9-Tetrachlorononane |
Formule moléculaire |
C9H16Cl4 |
Poids moléculaire |
266 g/mol |
Nom IUPAC |
1,1,1,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-8-6-4-2-1-3-5-7-9(11,12)13/h1-8H2 |
Clé InChI |
PVWUJBDIDCVQCR-UHFFFAOYSA-N |
SMILES |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
SMILES canonique |
C(CCCCCl)CCCC(Cl)(Cl)Cl |
Autres numéros CAS |
1561-48-4 |
Synonymes |
1,1,1,9-Tetrachlorononane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)
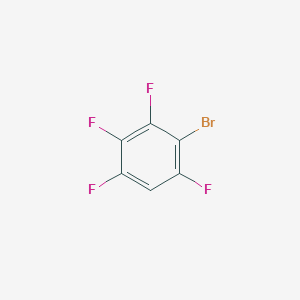
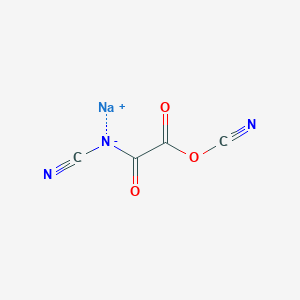
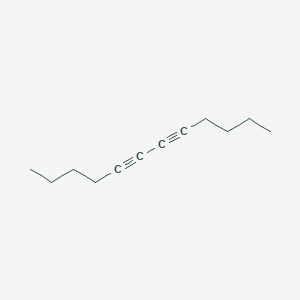
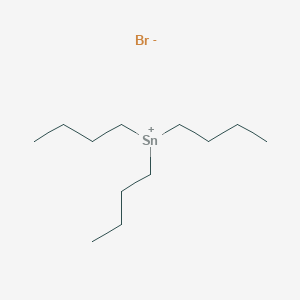
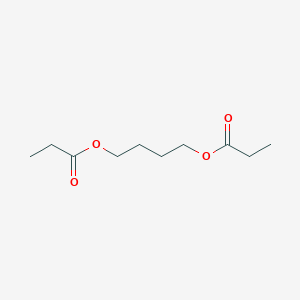
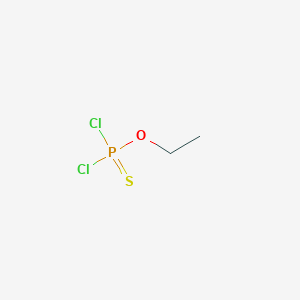
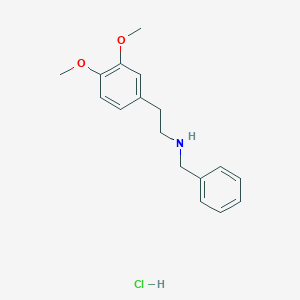
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
